Ammonium potassium 7-aminonaphthalene-1,3-disulphonate
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Overview
Description
Ammonium potassium 7-aminonaphthalene-1,3-disulfonate is a chemical compound with the molecular formula C10H11KN2O6S2 and a molecular weight of 358.4 g/mol. It is known for its unique structural properties, which include two sulfonate groups and an amino group attached to a naphthalene ring. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium potassium 7-aminonaphthalene-1,3-disulfonate typically involves the sulfonation of 7-aminonaphthalene followed by neutralization with potassium and ammonium ions. The reaction conditions often require controlled temperatures and the use of sulfonating agents such as sulfuric acid or oleum.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful addition of sulfonating agents to 7-aminonaphthalene, followed by neutralization and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Ammonium potassium 7-aminonaphthalene-1,3-disulfonate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of naphthalene-1,3-disulfonic acid derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Ammonium potassium 7-aminonaphthalene-1,3-disulfonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ammonium potassium 7-aminonaphthalene-1,3-disulfonate exerts its effects involves its interaction with various molecular targets. The sulfonate groups enhance its solubility and reactivity, while the amino group can form hydrogen bonds and participate in nucleophilic reactions. These interactions enable the compound to act as a versatile reagent in chemical and biological systems.
Comparison with Similar Compounds
- Sodium 7-aminonaphthalene-1,3-disulfonate
- Potassium 7-aminonaphthalene-1,3-disulfonate
- Ammonium 7-aminonaphthalene-1,3-disulfonate
Comparison: Ammonium potassium 7-aminonaphthalene-1,3-disulfonate is unique due to the presence of both ammonium and potassium ions, which can influence its solubility and reactivity compared to its sodium or single-ion counterparts. This dual-ion composition can enhance its performance in specific applications, making it a preferred choice in certain industrial and research settings.
Properties
CAS No. |
68213-88-7 |
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Molecular Formula |
C10H11KN2O6S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
potassium;7-amino-3-sulfonaphthalene-1-sulfonate;azane |
InChI |
InChI=1S/C10H9NO6S2.K.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H3/q;+1;/p-1 |
InChI Key |
TZVTVNXYTRWACD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.N.[K+] |
Related CAS |
86-65-7 (Parent) |
Origin of Product |
United States |
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